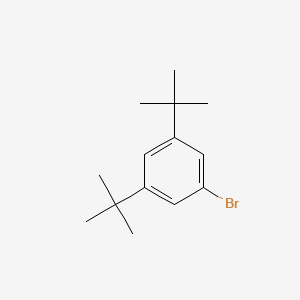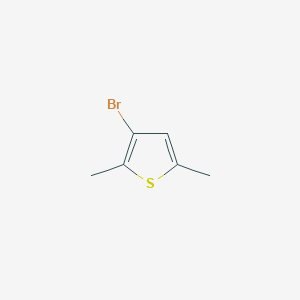![molecular formula C9H8ClN3OS B1269988 2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide CAS No. 842957-18-0](/img/structure/B1269988.png)
2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide is a chemical compound that belongs to the class of benzo[1,2,5]thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the benzo[1,2,5]thiadiazole core in the structure imparts unique electronic and photophysical properties, making it a valuable scaffold for the development of new functional materials and bioactive molecules.
Wirkmechanismus
Target of Action
It is structurally similar to tizanidine , which is known to be a central adrenalin α2 receptor agonist
Mode of Action
If it indeed acts on adrenergic receptors like Tizanidine, it may reduce the release of excitatory amino acids from interneurons, thereby inhibiting the multi synaptic mechanism related to muscle overstrain .
Biochemical Pathways
If it shares similar pharmacological properties with Tizanidine, it might influence pathways related to the release of excitatory amino acids .
Result of Action
If it acts similarly to Tizanidine, it might help in reducing muscle overstrain .
Biochemische Analyse
Biochemical Properties
2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit protein tyrosine phosphatase 1B and SHP2, which are critical enzymes involved in cell signaling pathways . The inhibition of these enzymes can lead to alterations in cellular processes such as growth, differentiation, and apoptosis. Additionally, this compound interacts with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system, thereby influencing neurotransmission .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. In neuronal cells, the inhibition of acetylcholinesterase by this compound enhances cholinergic signaling, which can impact memory and cognitive functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of protein tyrosine phosphatase 1B and SHP2, leading to their inhibition . This binding disrupts the dephosphorylation of key signaling molecules, thereby modulating downstream signaling pathways. Additionally, the interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine and enhancing neurotransmission . These molecular interactions result in significant changes in cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to this compound has been shown to result in sustained inhibition of target enzymes and prolonged effects on cellular functions. In in vitro studies, the compound maintains its activity over extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular functions without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. In tissues, this compound accumulates in organs such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, ensuring its precise action within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide typically involves the following steps:
-
Formation of the Benzo[1,2,5]thiadiazole Core: : The benzo[1,2,5]thiadiazole core can be synthesized by the cyclization of appropriate precursors, such as o-phenylenediamine derivatives, with sulfur-containing reagents like thionyl chloride or sulfur dichloride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.
-
Introduction of the Methyl Group: : The methyl group can be introduced at the 5-position of the benzo[1,2,5]thiadiazole core through electrophilic substitution reactions. Common reagents for this step include methyl iodide or dimethyl sulfate, and the reaction is typically performed in the presence of a strong base like potassium carbonate or sodium hydride.
-
Acetylation and Chlorination: : The final step involves the acetylation of the amine group at the 4-position of the benzo[1,2,5]thiadiazole core, followed by chlorination. This can be achieved by reacting the amine with acetic anhydride or acetyl chloride, followed by treatment with thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and automated control systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, and the final product is purified using techniques like recrystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives with different functional groups.
-
Electrophilic Substitution: : The benzo[1,2,5]thiadiazole core can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce additional substituents at specific positions.
-
Oxidation and Reduction: : The compound can be oxidized or reduced under appropriate conditions to modify its electronic properties and reactivity. Common oxidizing agents include potassium permanganate or hydrogen peroxide, while reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide or ethanol.
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, or bromine in solvents like acetic acid or chloroform.
Oxidation and Reduction: Reagents like potassium permanganate, hydrogen peroxide, sodium borohydride, or lithium aluminum hydride in solvents like water, ethanol, or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of new derivatives with amine, thiol, or alkoxy groups.
Electrophilic Substitution: Introduction of nitro, sulfonyl, or halogen groups at specific positions on the benzo[1,2,5]thiadiazole core.
Oxidation and Reduction: Modification of the electronic properties and reactivity of the compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide has several scientific research applications, including:
-
Medicinal Chemistry: : The compound is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory activities. Its unique structure allows for the development of molecules that can interact with specific biological targets.
-
Materials Science: : The benzo[1,2,5]thiadiazole core imparts unique electronic and photophysical properties, making the compound suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
-
Organic Synthesis: : The compound serves as a versatile intermediate for the synthesis of various heterocyclic compounds and functional materials
-
Biological Research: : The compound is used in biological studies to investigate its effects on cellular processes, enzyme activities, and molecular interactions. Its potential as a fluorescent probe or imaging agent is also explored.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide can be compared with other similar compounds, such as:
2-Chloro-N-(benzo[1,2,5]thiadiazol-4-yl)-acetamide: Lacks the methyl group at the 5-position, which can affect its electronic properties and reactivity.
N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide:
2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-benzamide: Contains a benzamide group instead of an acetamide group, which can affect its binding affinity and selectivity in biological applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct electronic, photophysical, and biological properties. This makes it a valuable compound for various scientific research applications and the development of new functional materials and bioactive molecules.
Eigenschaften
IUPAC Name |
2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS/c1-5-2-3-6-9(13-15-12-6)8(5)11-7(14)4-10/h2-3H,4H2,1H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFSOXXVENMMMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269905.png)













